molecular formula C12H15BrClNO2 B1597725 (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-91-8

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597725
CAS No.: 637020-91-8
M. Wt: 320.61 g/mol
InChI Key: XQKUKSHCIVXCSU-UTONKHPSSA-N
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Description

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stereochemistry

  • Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were synthesized through a process involving nucleophilic addition and intramolecular elimination, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Ruano, Alemán, & Cid, 2006). This methodology could potentially be adapted for the synthesis of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, emphasizing the control of stereoselectivity.

Structural Characterization and Molecular Interactions

  • The structural characterization of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline showed the conformation of the pyrrolidine ring, which is relevant for understanding the molecular interactions and stability of similar compounds (Rajalakshmi et al., 2013). This work underscores the importance of conformational studies in the development of bioactive compounds.

Antioxidant and Anticholinergic Activities

  • Research on the synthesis of biologically active bromophenols, including derivatives of pyrrolidin-2-one, highlighted their potent antioxidant and anticholinergic activities. These compounds were evaluated using various bioanalytical antioxidant methods and tested against cholinergic enzymes, showing significant biological activities (Rezai et al., 2018). This suggests that derivatives of pyrrolidine, including this compound, could be explored for similar biological applications.

Ligand Chemistry and Catalysis

  • Studies on ligand-controlled regioselectivity in catalysis using rhodium N-heterocyclic carbene compounds illustrated the complex interplay between ligands and metal centers, affecting the outcome of catalytic reactions (Di Giuseppe et al., 2012). This research could be relevant for developing catalytic systems involving this compound as a ligand or intermediate.

Properties

IUPAC Name

(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUKSHCIVXCSU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375954
Record name (R)-alpha-(4-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-91-8
Record name (R)-alpha-(4-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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